REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[C:11]([C:13](=[O:16])[CH2:14]Cl)[N:10]=[CH:9]2)[CH:5]=[CH:6][CH:7]=1.[OH:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[C:11]([C:13](=[O:16])[CH2:14][O:17][C:18]3[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=3)[N:10]=[CH:9]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)N1C=NC(=C1)C(CCl)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
22 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=NC=CC1
|
Name
|
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic phase was then washed with 2N NaOH, saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N1C=NC(=C1)C(COC=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |